2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile
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Overview
Description
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound containing nitrogen atoms within its seven-membered ring structure.
Preparation Methods
The synthesis of 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with 2-aminobenzamide in the presence of chlorinating agents. This process involves several steps, including cyclization, chlorination, and condensation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents such as isothiocyanates, pyrazoles, and thiazoles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization and Ring-Closing Metathesis: These reactions are used to modify the ring structure, resulting in new compounds with potentially different properties.
Common reagents and conditions for these reactions include bases like sodium hydroxide, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine: The compound and its derivatives exhibit various biological activities, including antibacterial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting essential enzymes in bacterial cells, while its anticancer properties could involve disrupting cell division processes .
Comparison with Similar Compounds
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole-3,5-diamine hydrochloride
- 3,4-Dichloro-1,2,5-thiadiazole
- Benzo[f][1,3,5]triazepine derivatives
These compounds share similar ring structures and nitrogen content but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
828295-04-1 |
---|---|
Molecular Formula |
C6HCl2N5 |
Molecular Weight |
214.01 g/mol |
IUPAC Name |
2,4-dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile |
InChI |
InChI=1S/C6HCl2N5/c7-5-11-3(1-9)4(2-10)12-6(8)13-5/h(H,11,12,13) |
InChI Key |
QHNNZLBHBPEFPH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N=C(N1)Cl)Cl)C#N |
Origin of Product |
United States |
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